(R)-Phanephos (CAS: 364732-88-7) is a highly rigid, planar-chiral [2.2]paracyclophane-based bisphosphine ligand engineered for high-performance transition-metal-catalyzed asymmetric transformations [1]. Unlike conventional biaryl ligands that rely on axial chirality, the paracyclophane backbone of (R)-Phanephos physically locks the spatial arrangement of the diphenylphosphino groups, delivering a highly stable chiral pocket and an exceptionally wide coordination bite angle[2]. In industrial procurement and advanced process chemistry, (R)-Phanephos is prioritized for late-stage active pharmaceutical ingredient (API) synthesis—particularly in Rh-, Ru-, and Ir-catalyzed asymmetric hydrogenations of sterically demanding olefins and unfunctionalized ketones—where it consistently achieves higher turnover numbers (TON) and enantiomeric excesses (ee) than standard benchmark ligands [3].
Substituting (R)-Phanephos with ubiquitous generic chiral bisphosphines such as BINAP or DuPhos often results in catastrophic drops in enantioselectivity and catalytic turnover when processing sterically hindered or highly functionalized substrates [1]. The pseudo-ortho substitution on the [2.2]paracyclophane core enforces a rigid geometry that resists the conformational twisting and flexibility inherent to standard biaryl systems [2]. Consequently, in the asymmetric hydrogenation of complex API intermediates or sterically congested ortho-substituted aromatic ketones, generic substitutes either require impractically high catalyst loadings to overcome sluggish kinetics or yield product mixtures that necessitate costly, yield-destroying downstream chiral resolution[3].
In the Rh-catalyzed asymmetric hydrogenation of the highly functionalized Crixivan (indinavir) piperazine intermediate, the [2.2]PHANEPHOS-Rh complex achieved 86% enantiomeric excess (ee) at 100% conversion under mild conditions. In direct head-to-head comparisons, standard benchmark ligands BINAP and Et-DuPHOS yielded only 56% ee and 50% ee, respectively, demonstrating the enhanced stereocontrol of the paracyclophane backbone for sterically demanding substrates [1].
| Evidence Dimension | Enantiomeric excess (ee) in API intermediate hydrogenation |
| Target Compound Data | (R)-Phanephos: 86% ee (100% conversion) |
| Comparator Or Baseline | BINAP: 56% ee; Et-DuPHOS: 50% ee |
| Quantified Difference | +30% absolute increase in ee over BINAP |
| Conditions | Rh(I) triflate complex catalyst, mild hydrogenation conditions |
Enables direct, high-yield asymmetric synthesis of complex pharmaceutical intermediates without the need for expensive downstream chiral resolution steps.
X-ray crystallographic analysis of the palladium(II) chloride complex of [2.2]PHANEPHOS reveals an exceptionally wide interchelate P-Pd-P bite angle of 103.69°. This is significantly larger than the bite angles of commonly utilized diphosphines such as BINAP (92.70°), dppe (85.82°), and dppf (98.00–99.10°). This expanded angle is structurally optimized to accelerate the reductive elimination step in palladium-catalyzed cross-coupling reactions[1].
| Evidence Dimension | P-Pd-P interchelate bite angle |
| Target Compound Data | (R)-Phanephos: 103.69° |
| Comparator Or Baseline | BINAP: 92.70°; dppf: 98.00–99.10° |
| Quantified Difference | 10.99° wider bite angle than BINAP |
| Conditions | X-ray structural characterization of Pd(II) chloride complexes |
A wider bite angle directly translates to faster catalytic turnover in sterically hindered C-C and C-N cross-coupling reactions, reducing batch times and catalyst loading.
For the asymmetric hydrogenation of unfunctionalized aromatic ketones, ruthenium complexes based on the Phanephos backbone exhibit exceptional catalytic efficiency. In preparative-scale reactions, the Phanephos-Ru-DPEN catalyst achieved a substrate-to-catalyst (S/C) ratio of 40,000, yielding the corresponding chiral alcohol in 98.5% ee and 97% isolated yield within 4 hours. This high turnover capability significantly outperforms many traditional BINAP-based systems, which often require higher catalyst loadings to maintain comparable reaction rates and selectivities for hindered substrates[1].
| Evidence Dimension | Substrate-to-catalyst (S/C) ratio and enantiomeric excess |
| Target Compound Data | (R)-Phanephos: S/C = 40,000; 98.5% ee |
| Comparator Or Baseline | Standard biaryl (BINAP) systems: typically require lower S/C ratios for equivalent hindered substrate conversion |
| Quantified Difference | Maintains >98% ee at extreme industrial S/C ratios of 40,000 |
| Conditions | Ru-catalyzed hydrogenation of acetophenone, basic cocatalyst, 4 hours |
Maximizing the substrate-to-catalyst ratio drastically reduces the procurement costs associated with precious metals (Ru) and chiral ligands in bulk manufacturing.
In the ruthenium-catalyzed hydrogenation of highly sterically hindered substrates, such as 2-methoxyacetophenone, PHANEPHOS-ruthenium catalysts demonstrate accelerated reaction rates and selectivities compared to industry-standard BINAP-ruthenium catalysts. The rigid paracyclophane backbone provides an inherently more reactive catalytic pocket, allowing for lower catalyst loadings while maintaining high enantiomeric excess, whereas BINAP systems suffer from sluggish kinetics and reduced selectivity under identical steric congestion[1].
| Evidence Dimension | Catalyst reactivity and selectivity for ortho-substituted aromatic ketones |
| Target Compound Data | PHANEPHOS-Ru: High conversion and >98% ee at low catalyst loadings |
| Comparator Or Baseline | BINAP-Ru: Reduced reaction rates and lower selectivity |
| Quantified Difference | Maintains high ee and rapid kinetics where generic biaryls stall |
| Conditions | Ru-catalyzed asymmetric hydrogenation of 2-methoxyacetophenone |
Ensures reliable, high-yield processing of sterically congested molecules that would otherwise require extended reaction times or fail completely with generic ligands.
Due to its rigid paracyclophane backbone and enhanced stereocontrol, (R)-Phanephos is a highly effective ligand choice for the Rh-catalyzed asymmetric hydrogenation of highly functionalized, sterically demanding pharmaceutical intermediates, such as piperazine derivatives used in HIV protease inhibitors. It reliably delivers high enantiomeric excess (>85%) where standard biaryl or phospholane ligands fail to exceed 60% ee [1].
The exceptionally wide P-Pd-P bite angle (103.69°) of (R)-Phanephos makes it highly suitable for challenging palladium-catalyzed C-C and C-N cross-coupling reactions. This structural feature accelerates the reductive elimination step, making it a superior procurement choice for synthesizing sterically congested biaryls or hindered amines where traditional ligands like BINAP cause catalytic stalling [1].
In process chemistry environments requiring the bulk synthesis of chiral alcohols, (R)-Phanephos-Ru-diamine complexes are deployed to maximize cost-efficiency. The ligand's ability to maintain >98% ee at massive substrate-to-catalyst ratios (S/C = 40,000) minimizes the consumption of expensive ruthenium and chiral ligand, providing a distinct economic advantage over standard BINAP-based processes [2].
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